6-Benzoylbenzothiazolin-2-one is a heterocyclic compound that incorporates both benzothiazole and benzoyl moieties, making it significant in various scientific fields. This compound is recognized for its diverse applications in organic synthesis, medicinal chemistry, and biological research. The unique structure of 6-benzoylbenzothiazolin-2-one contributes to its reactivity and potential biological activities, particularly in the realm of drug discovery.
6-Benzoylbenzothiazolin-2-one falls under the category of benzothiazole derivatives, which are known for their biological activities. It is classified as an acylated benzothiazolinone, a subgroup within the broader class of heterocyclic compounds.
The synthesis of 6-benzoylbenzothiazolin-2-one typically involves an acylation reaction where benzothiazolin-2-one is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as zinc chloride. This method has been reported to yield high purity and good yields under optimized conditions.
The molecular structure of 6-benzoylbenzothiazolin-2-one features a benzothiazole ring fused with a carbonyl group from the benzoyl moiety. The compound's structure can be represented as follows:
6-Benzoylbenzothiazolin-2-one participates in various chemical reactions:
The reactivity of 6-benzoylbenzothiazolin-2-one is influenced by its functional groups, allowing it to participate in both electrophilic and nucleophilic reactions under appropriate conditions .
The mechanism by which 6-benzoylbenzothiazolin-2-one exerts its biological effects involves interaction with specific cellular targets. Studies have indicated that this compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer proliferation and viral replication.
Studies have characterized the compound using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS), confirming its structure and purity .
6-Benzoylbenzothiazolin-2-one has several significant applications:
6-Benzoylbenzothiazolin-2-one is systematically named as 6-(phenylcarbonyl)-3H-benzo[d]thiazol-2-one under IUPAC conventions. This nomenclature precisely defines the benzothiazole core (benzo[d]thiazole), the ketone group at position 6 (phenylcarbonyl), and the oxo group at position 2. The molecular formula is C₁₄H₉NO₂S, with a molecular weight of 255.29 g/mol [5].
The compound features a planar benzothiazole scaffold fused to a benzene ring, with a ketone-linked benzoyl substituent at the 6-position. This configuration creates an extended π-conjugated system, significantly influencing its electronic properties and reactivity. Key structural identifiers include:
Table 1: Structural Identifiers of 6-Benzoylbenzothiazolin-2-one
Identifier | Value |
---|---|
SMILES | C2=C(C(=O)C1=CC=CC=C1)C=CC3=C2SC(=O)N3 |
InChI | InChI=1S/C14H9NO2S/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11 |
InChIKey | LVYHRYBZGHHJEU-UHFFFAOYSA-N |
Calculated Density | 1.353 g/cm³ |
The benzoyl group at C6 introduces steric bulk and electronic effects, altering charge distribution across the heterocyclic system [3] [5].
Benzothiazolinone derivatives exhibit diverse pharmacological profiles influenced by substituent type and position. The 6-benzoyl modification distinguishes this compound from simpler analogues through enhanced electronic delocalization and target binding affinity.
Table 2: Comparative Analysis of Key Benzothiazolinone DerivativesClick to expand comparative table
Compound | Substituent/R-group | Key Properties | Biological Activity |
---|---|---|---|
6-Benzoylbenzothiazolin-2-one | C₆H₅C(O)- at C6 | Extended conjugation; C=O dipole; log P ≈ 2.8 | Antiviral (HCMV/VZV) [4] |
6-Bromobenzothiazolin-2-one | Br at C6 | Halogen-induced steric hindrance; increased molecular weight | Synthetic intermediate [9] |
3-Benzyl-6-bromobenzothiazol-2-one | Br at C6; benzyl at N3 | N-alkylation enhances lipophilicity (log P ↑) | Not characterized |
6-(3-Fluorobenzoyl)benzothiazolin-2-one | 3-F-C₆H₄C(O)- at C6 | Electron-withdrawing F; enhanced dipole moment | Enhanced antiviral potency (SI=10-20) [4] |
Benzothiazolinone (unsubstituted) | H at C6 | Minimal steric bulk; limited π-system | Polymorphism studies [3] |
6-Benzoyl derivatives are synthesized via:
Derivatives like 6-(3-fluorobenzoyl)benzothiazolin-2-one inhibit cytomegalovirus (IC₅₀: 1.5–3.0 μM) and varicella-zoster virus, retaining activity against ganciclovir-resistant strains. The benzoyl moiety enhances target engagement via hydrophobic interactions absent in unsubstituted analogues [4] [6].
The 2-one moiety exhibits prototropic tautomerism, allowing equilibrium between 2-benzothiazolinone (oxo form) and 2-hydroxybenzothiazole (thiol form). Experimental and computational studies confirm the oxo form dominates (>95% in solid state) due to resonance stabilization [3].
Table 3: Energetic Characterization of Tautomers
Tautomer | Formation Enthalpy (ΔfH°gas) | Relative Energy | Dominant Phase |
---|---|---|---|
2-Benzothiazolinone (oxo) | +83.5 kJ/mol | 0 kJ/mol | Solid/gas [3] |
2-Hydroxybenzothiazole | +91.7 kJ/mol | +8.2 kJ/mol | Minor component |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: